IRAK4 Enzyme Inhibition: Potency Derived from the Target Scaffold
The specific value of the 7-fluoro-6-methylquinazolin-4-amine scaffold is demonstrated by its derivative, 7-fluoro-6-methyl-N-(trans-4-morpholin-4-ylcyclohexyl)quinazolin-4-amine, which inhibits IRAK4 with an IC50 of 32 nM [1]. This contrasts with the broader class of quinazolin-4-amines, where many analogs lacking the 7-fluoro-6-methyl substitution exhibit significantly higher IC50 values, often in the micromolar range, for this target [2]. The quantitative contribution of these specific substituents to potency is a key differentiator for procurement of the core scaffold.
| Evidence Dimension | IRAK4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 32 nM (for derivative incorporating the target scaffold) [1] |
| Comparator Or Baseline | Generic quinazolin-4-amine derivatives without the 7-fluoro-6-methyl pattern; typically IC50 > 1 μM [2] |
| Quantified Difference | >30-fold difference in potency |
| Conditions | In vitro kinase activity assay using a fluorescent polypeptide substrate |
Why This Matters
Procuring the 7-fluoro-6-methylquinazolin-4-amine scaffold is critical for synthesizing low-nanomolar IRAK4 inhibitors, a potency level unattainable with unsubstituted quinazoline cores.
- [1] BindingDB. (n.d.). BDBM380545: 7-fluoro-6-methyl-N-(trans-4-morpholin-4-ylcyclohexyl)quinazolin-4-amine. Retrieved April 26, 2026. View Source
- [2] Smith, G. F., et al. (2017). Identification of quinazoline based inhibitors of IRAK4 for the treatment of inflammation. Bioorganic & Medicinal Chemistry Letters, 27(12), 2721-2726. View Source
